molecular formula C27H31N5O2 B14919966 8-(4-benzylpiperidin-1-yl)-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione

8-(4-benzylpiperidin-1-yl)-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B14919966
M. Wt: 457.6 g/mol
InChI Key: AROOKPFUZMDCCL-UHFFFAOYSA-N
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Description

8-(4-Benzylpiperidin-1-yl)-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a piperidine ring, a benzyl group, and a purine core. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-benzylpiperidin-1-yl)-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate amines and aldehydes under acidic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides and the piperidine intermediate.

    Purine Core Construction: The purine core is constructed through a series of condensation reactions involving formamide derivatives and appropriate ketones or aldehydes.

    Final Coupling: The final step involves coupling the piperidine-benzyl intermediate with the purine core under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

8-(4-Benzylpiperidin-1-yl)-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperidine moieties using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Benzyl halides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated moieties.

    Substitution: Substituted derivatives with various functional groups replacing the benzyl or piperidine groups.

Scientific Research Applications

8-(4-Benzylpiperidin-1-yl)-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and neuroprotective effects.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 8-(4-benzylpiperidin-1-yl)-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing downstream signaling pathways. This can lead to changes in cellular processes such as gene expression, protein synthesis, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Benzylpiperidine: A compound with a similar piperidine structure but lacking the purine core.

    1,3-Dimethylxanthine: A purine derivative with similar structural features but different substituents.

    7-Benzyl-1,3-dimethylxanthine: A compound with a similar purine core and benzyl substituent.

Uniqueness

8-(4-Benzylpiperidin-1-yl)-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione is unique due to its combination of a piperidine ring, benzyl groups, and a purine core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C27H31N5O2

Molecular Weight

457.6 g/mol

IUPAC Name

8-(4-benzylpiperidin-1-yl)-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione

InChI

InChI=1S/C27H31N5O2/c1-19-9-11-22(12-10-19)18-32-23-24(29(2)27(34)30(3)25(23)33)28-26(32)31-15-13-21(14-16-31)17-20-7-5-4-6-8-20/h4-12,21H,13-18H2,1-3H3

InChI Key

AROOKPFUZMDCCL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(N=C2N4CCC(CC4)CC5=CC=CC=C5)N(C(=O)N(C3=O)C)C

Origin of Product

United States

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